molecular formula C25H22FNO3 B3448353 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Cat. No. B3448353
M. Wt: 403.4 g/mol
InChI Key: JOLZNOSAAASSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as FLAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLAP is a member of the acridinedione family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not fully understood. However, it is believed that 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione inhibits the activity of COX-2 by binding to its active site. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to interact with Aβ peptides, preventing their aggregation. The protective effect of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione on dopaminergic neurons is thought to be due to its antioxidant properties.
Biochemical and Physiological Effects:
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to have various biochemical and physiological effects. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to reduce the levels of Aβ peptides in the brain, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One advantage of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is relatively easy to synthesize and purify. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to have low toxicity in animal studies. However, one limitation of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is that it is not very water-soluble, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione.

Future Directions

For the study of 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione include investigating its potential therapeutic applications in other diseases, developing more water-soluble derivatives, and further understanding its mechanism of action.

Scientific Research Applications

9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. Inhibition of COX-2 has been linked to a reduced risk of various types of cancer. 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has also been shown to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to Parkinson's disease.

properties

IUPAC Name

9-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3/c26-17-13-12-15(14-22(17)30-16-6-2-1-3-7-16)23-24-18(8-4-10-20(24)28)27-19-9-5-11-21(29)25(19)23/h1-3,6-7,12-14,23,27H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLZNOSAAASSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)F)OC5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7358017

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 3
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 4
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 5
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Reactant of Route 6
Reactant of Route 6
9-(4-fluoro-3-phenoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.